2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

Description

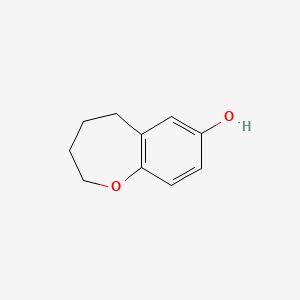

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWGVDWUQJTHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2=C(C1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696310 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32337-93-2 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL, a heterocyclic compound belonging to the benzoxepine class. Benzoxepine scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates.[1][2] This document consolidates essential physicochemical properties, outlines a conceptual synthetic approach, details analytical characterization methods, and discusses the potential biological relevance of this specific derivative. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively work with and explore the potential of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL.

Introduction and Scientific Context

The 2,3,4,5-tetrahydro-1-benzoxepine core structure is a seven-membered oxygen-containing heterocycle fused to a benzene ring. This structural motif is a key feature in a variety of compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antidepressant, and neuroprotective properties.[1] The specific compound, 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL (CAS No. 32337-93-2), is characterized by a hydroxyl group at the 7-position of the aromatic ring. This phenolic hydroxyl group is a critical functional handle for further chemical modification and is likely to play a significant role in the molecule's biological interactions, particularly through hydrogen bonding.

Derivatives of the closely related benzazepine and benzoxazepine systems have shown promise as anticonvulsants and anticancer agents, respectively, highlighting the therapeutic potential embedded within this class of heterocyclic compounds.[3][4] Therefore, a thorough understanding of the basic properties and handling of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is fundamental for its application in drug discovery and development programs, either as a final active pharmaceutical ingredient (API) or as a crucial intermediate for more complex molecular architectures.

Physicochemical and Computed Properties

A precise understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies. The key properties of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL are summarized below.

| Property | Value | Source |

| CAS Number | 32337-93-2 | [5] |

| Molecular Formula | C₁₀H₁₂O₂ | [5] |

| Molecular Weight | 164.20 g/mol | [5][6] |

| Monoisotopic Mass | 164.083729621 Da | [6] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [6][7] |

| Topological Polar Surface Area | 29.5 Ų | [6][7] |

| XLogP3 (Predicted) | 1.9 | [7] |

| Complexity | 147 | [6] |

Synthesis and Purification Workflow

While specific, detailed synthetic procedures for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL are not extensively published, a rational synthetic strategy can be devised based on established methods for constructing the benzoxepine core.[8] A common and effective approach involves an intramolecular cyclization reaction.

Conceptual Synthetic Pathway: A plausible route would involve the synthesis of a precursor containing a phenol and a tethered alkyl halide or tosylate. The key step would be an intramolecular Williamson ether synthesis to form the seven-membered oxepine ring.

Below is a diagram illustrating a generalized workflow for the synthesis and purification of a benzoxepine derivative like the target compound.

Caption: Generalized workflow for the synthesis and purification of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL.

Analytical Characterization Protocol

To ensure the identity, purity, and structural integrity of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL, a suite of analytical techniques must be employed.

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the final compound and any intermediates. Expert Insight: Reverse-phase HPLC is the method of choice for compounds of this polarity. The phenolic hydroxyl group provides a good chromophore for UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Validation: A pure sample should yield a single major peak with >98% area under the curve.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound. Expert Insight: Electrospray ionization (ESI) is well-suited for this molecule. Expect to see the [M+H]⁺ ion in positive mode and the [M-H]⁻ ion in negative mode.

-

Expected [M+H]⁺: m/z 165.0859

-

Expected [M-H]⁻: m/z 163.0710

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide unequivocal structural confirmation by mapping the proton (¹H) and carbon (¹³C) environments.

-

¹H NMR (in CDCl₃, predicted):

-

Aromatic protons (3H): Signals expected in the range of δ 6.5-7.2 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublet, triplet).

-

Benzylic protons (-O-CH₂-Ar, 2H): A triplet around δ 4.2-4.5 ppm.

-

Aliphatic protons (-CH₂-CH₂-CH₂-): Multiple signals in the δ 1.8-2.5 ppm range.

-

Phenolic proton (-OH): A broad singlet, chemical shift is concentration-dependent.

-

-

¹³C NMR (in CDCl₃, predicted):

-

Aromatic carbons: 6 signals in the δ 110-160 ppm range.

-

Aliphatic carbons: 4 signals in the δ 20-70 ppm range.

-

Potential Biological Activity and Applications

While specific biological data for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is limited in publicly accessible literature, the broader family of benzoxepine and related benzazepine derivatives serves as a strong indicator of its potential research applications.

-

Neuropharmacology: The tetrahydrobenzazepine scaffold, a close structural analog, has been extensively investigated for its interaction with central nervous system (CNS) receptors, such as the GluN2B subunit of the NMDA receptor.[9] This suggests that 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL could serve as a valuable scaffold or starting point for developing novel CNS-active agents.

-

Anticonvulsant Activity: Related 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one derivatives have demonstrated significant anticonvulsant properties in preclinical models, indicating that the core tetrahydro-benzo-seven-membered ring system is a viable pharmacophore for antiepileptic drug discovery.[3]

-

Oncology: Benzoxazepines, which share the oxepine ring, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines like MCF-7.[4] The phenolic hydroxyl group on the target molecule provides a convenient point for derivatization to explore structure-activity relationships (SAR) in an oncology context.

Safety and Handling

As a research chemical with limited toxicological data, 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Prevent contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse with water for at least 15 minutes and seek medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

References

-

ResearchGate. Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. Available at: [Link]

-

ResearchGate. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Available at: [Link]

-

PrepChem.com. Synthesis of 2,3,4,5-tetrahydro-1-benzoxepin. Available at: [Link]

-

MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available at: [Link]

-

ResearchGate. Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives as Conformationally Restricted Analogues of Cyclamenaldehyde-Type Compounds and as Intermediates for Highly Odor-Active Homologues. Available at: [Link]

-

PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. Available at: [Link]

-

SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][10]imidazo[1,2-d][6][10]oxazepine and Benzo[f]benzo[1][10]oxazolo[3,2-d][6][10]oxazepine Derivatives. Available at: [Link]

-

PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol. Available at: [Link]

-

PubMed. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[11]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Available at: [Link]

-

PubMed. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. Available at: [Link]

-

NIH National Center for Biotechnology Information. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol | C10H12O2 | CID 596274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol | C10H12O2 | CID 315576 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The Benzoxepine Scaffold in Drug Discovery

From Tricyclic Antidepressants to Modern Macrocyclic Oncology

Executive Summary

The benzoxepine scaffold—a benzene ring fused to a seven-membered oxygen-containing oxepine ring—represents a "privileged structure" in medicinal chemistry. Historically anchored by the commercial success of dibenzoxepine derivatives like Doxepin (a tricyclic antidepressant), this scaffold has evolved beyond central nervous system (CNS) modulation. Modern drug discovery now leverages the benzoxepine core for its unique conformational entropy, enabling high-affinity binding in oncology targets (e.g., Mcl-1 inhibitors) and complex natural product synthesis. This guide dissects the structural classification, historical evolution, and validated synthetic protocols for benzoxepine derivatives.

Structural Architecture & Classification

The benzoxepine system is classified based on the position of the oxygen atom relative to the fused benzene ring. The seven-membered ring imparts significant non-planar flexibility, allowing the molecule to adopt boat or twist-boat conformations—critical for receptor selectivity.

Isomeric Classification

-

1-Benzoxepine (Benzo[b]oxepine): Oxygen is adjacent to the fusion bond. Common in fungal metabolites and the core of the drug Doxepin (dibenz[b,e]oxepine).

-

2-Benzoxepine (Benzo[c]oxepine): Oxygen is separated from the fusion bond by one carbon.

-

3-Benzoxepine (Benzo[d]oxepine): Oxygen is opposite the fusion bond. Found in natural products like Perilloxin.[1]

Figure 1: Hierarchical classification of benzoxepine derivatives showing the relationship between the core isomers and the clinically significant dibenzoxepine class.

Historical Trajectory & Pharmacological Breakthroughs[2]

The "Coal Tar" Era to Psychotropics (1960s)

The discovery of benzoxepine drugs emerged from the race to improve phenothiazine antipsychotics. Researchers sought to replace the central sulfur/nitrogen ring with other heteroatoms to alter lipophilicity and receptor binding profiles.

-

The Breakthrough: The synthesis of Doxepin (Sinequan) marked the zenith of this era. Unlike its predecessors, Doxepin is a dibenzoxepine (specifically dibenz[b,e]oxepin).

-

Mechanism: It acts as a non-selective serotonin-norepinephrine reuptake inhibitor (SNRI) but is unique for its potent H1 and H2 histamine receptor antagonism. This dual profile made it effective for both depression and dermatological pruritus (itching).

Modern Era: Oncology and Macrocycles (2010s–Present)

Recent advances have shifted focus from CNS to oncology. The benzoxepine ring is now used to constrain the conformation of kinase inhibitors.

-

Mcl-1 Inhibitors: Compounds like AMG 176 utilize a fused macrocyclic system that mimics the benzoxepine topology to inhibit Mcl-1, a protein that prevents apoptosis in cancer cells. The 7-membered ring locks the molecule in a bioactive conformation that fits the BH3 binding groove.

Synthetic Methodologies: Experimental Protocols

The primary challenge in synthesizing benzoxepines is the entropic penalty of forming a 7-membered ring. Traditional cyclizations often favor 6-membered rings (chromenes) or intermolecular polymerization.

Protocol A: Ring-Closing Metathesis (RCM)

Context: This is the gold-standard method for synthesizing functionalized 1-benzoxepines. It utilizes a Ruthenium-based catalyst (Grubbs II) to force ring closure via thermodynamic control.

Objective: Synthesis of 2,3,4,5-tetrahydro-1-benzoxepine from an O-allylated precursor.

Reagents:

-

Substrate: 1-(Allyloxy)-2-vinylbenzene (or derivative).

-

Catalyst: Grubbs 2nd Generation Catalyst (C46H65Cl2N2PRu).

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM to achieve a dilute concentration (0.01 M). Note: High dilution is critical to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons the Ruthenium carbene species.

-

Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion. The solution will typically turn from green to brownish-red.

-

Reflux: Heat the reaction to reflux (40°C) for 4–12 hours. Monitor via TLC (Thin Layer Chromatography) for the disappearance of the starting diene.

-

Quenching: Upon completion, add ethyl vinyl ether (excess) and stir for 30 minutes. Causality: This acts as a "scavenger" ligand, deactivating the Ruthenium catalyst by forming a stable Fischer carbene.

-

Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Metrics:

-

1H NMR: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of internal olefin protons within the 7-membered ring (typically 5.7–6.5 ppm, coupling constants

Hz for cis-alkenes).

Figure 2: Reaction pathway for the Ring-Closing Metathesis synthesis of benzoxepines. The release of volatile ethylene gas drives the equilibrium toward the cyclic product.

Structure-Activity Relationship (SAR) Data

The following table summarizes the pharmacological profile of key benzoxepine derivatives, highlighting how structural modifications shift therapeutic indications.

| Compound Class | Key Derivative | Structural Modification | Primary Target | Indication |

| Dibenz[b,e]oxepine | Doxepin | Tertiary amine side chain | H1/H2, 5-HT, NE Transporters | Depression, Insomnia, Urticaria |

| Dibenz[b,e]oxepine | Cidoxepin | Cis (Z) isomer enriched | H1 Receptor (High Selectivity) | Chronic Hives (Lower sedation) |

| Fused Benzoxepine | AMG 176 | Macrocyclic fusion | Mcl-1 Protein (BH3 groove) | Hematologic Malignancies (AML) |

| 3-Benzoxepine | Perilloxin | Natural Product Core | Cyclooxygenase (COX) | Anti-inflammatory (Experimental) |

Doxepin Isomerism

Doxepin is marketed as an 85:15 mixture of trans (E) and cis (Z) isomers.[2]

-

Trans (E): More potent SNRI (Antidepressant activity).[2]

-

Cis (Z): More potent H1 antagonist (Sedative/Antipruritic activity).[2]

-

Clinical Insight: This explains why low-dose Doxepin (3-6 mg) is used for insomnia (targeting H1 via the Z-isomer) without causing significant antidepressant effects.

Future Outlook

The benzoxepine scaffold is currently undergoing a renaissance in Fragment-Based Drug Discovery (FBDD) . Because the 7-membered ring mimics the "turn" structures found in proteins, researchers are using benzoxepines to design peptidomimetics—small molecules that mimic peptide chains. This is particularly promising for disrupting protein-protein interactions (PPIs) in cancer, which are traditionally considered "undruggable."

References

-

Doxepin Pathway & Pharmacokinetics. Pharmacogenetics and Pharmacogenomics Knowledge Base (PharmGKB). [Link]

-

Benzoxepin - Structural Classification. Wikipedia (Chemical Structure Data). [Link]

-

Recent Advances in the Application of Ring-Closing Metathesis. National Institutes of Health (PMC). [Link]

-

Synthesis of Benzoxepine Derivatives via Two-Fold Tandem Metathesis. ResearchGate (ChemistrySelect). [Link]

-

Dibenzo[b,f]oxepines: Syntheses and applications. ResearchGate. [Link]

-

Clinical Overview of Doxepin. GOV.UK (Medicines and Healthcare products Regulatory Agency). [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

For: Researchers, scientists, and drug development professionals

Abstract

The seven-membered heterocyclic ring system of benzoxepine represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on a specific, yet under-investigated member of this family: 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL . In the absence of extensive direct research on this molecule, this document serves as an exploratory framework, leveraging data from structurally analogous compounds to postulate potential biological activities and to provide a comprehensive roadmap for its investigation. We will delve into its chemical characteristics, propose potential therapeutic applications based on established pharmacology of related scaffolds, and provide detailed, actionable experimental protocols for screening and mechanism-of-action studies. This guide is intended to be a catalyst for new research avenues, providing the foundational knowledge and practical methodologies to unlock the therapeutic potential of this promising chemical entity.

Introduction to 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL: A Molecule of Latent Potential

The benzoxepine core, a fusion of a benzene ring and a seven-membered oxepine ring, is a key structural motif in a variety of biologically active compounds. The fully saturated tetrahydro-benzoxepine backbone offers a three-dimensional structure that can be strategically decorated with functional groups to interact with biological targets. The subject of this guide, 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL, is characterized by a hydroxyl group at the 7-position of the aromatic ring, which can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition by proteins.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery campaign. Below is a summary of the key computed properties for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL and its isomers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.2 g/mol | [1] |

| CAS Number | 32337-93-2 | [2][3] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Predicted LogP | ~1.9 | [1] |

Note: Some properties are for the isomer 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol, as direct data for the 7-OL isomer is limited.

Synthesis Outline

The synthesis of the 2,3,4,5-tetrahydro-1-benzoxepine scaffold can be achieved through several established synthetic routes.[4] A common approach involves the intramolecular cyclization of a suitably functionalized phenol derivative. For 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL, a plausible synthetic strategy would involve the protection of the hydroxyl group of a dihydroxyphenol, followed by etherification with a four-carbon chain containing a leaving group, and subsequent intramolecular cyclization.

Caption: Generalized synthetic workflow for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL.

Postulated Biological Activities and Therapeutic Hypotheses

Anticancer Activity

The benzoxepine and related benzoxazepine scaffolds have been investigated for their potential as anticancer agents. It is hypothesized that 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL may exhibit cytotoxic or cytostatic effects on cancer cell lines. A particularly interesting avenue for exploration is its potential as a PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitor, given that derivatives of the structurally similar 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol have shown potent PARP-1 inhibitory activity.

Anti-Inflammatory Properties

Many phenolic compounds exhibit anti-inflammatory effects. The hydroxyl group on the aromatic ring of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL suggests it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or cytokines.

Central Nervous System (CNS) Activity

The benzoxepine moiety is a component of some CNS-active compounds. Depending on its ability to cross the blood-brain barrier, 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL could potentially modulate CNS targets. Its physicochemical properties, such as a moderate LogP and a relatively low polar surface area, suggest that brain penetration is plausible.[5]

Proposed Experimental Workflows for Biological Screening

A systematic screening approach is essential to elucidate the biological activities of a novel compound. The following section outlines detailed protocols for investigating the hypothesized activities of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL.

Initial Pharmacological Screening

A broad-based initial screening is recommended to identify the most promising therapeutic areas.[6][7][8]

Caption: High-level workflow for the initial pharmacological screening of the target compound.

In-depth Investigation of Anticancer Potential

Should the initial screening indicate anticancer activity, a more focused investigation is warranted.[9][10][11]

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.[12]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL in a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL in culture medium.

-

Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

This assay can be performed to investigate if the anticancer activity is mediated through the inhibition of PARP-1.[13][14][15][16]

Objective: To determine the IC₅₀ of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL for PARP-1 enzymatic activity.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Biotinylated NAD⁺

-

Streptavidin-HRP (Horseradish peroxidase)

-

Chemiluminescent HRP substrate

-

PARP-1 inhibitor (positive control, e.g., Olaparib)

-

Assay buffer

-

Luminometer

Procedure:

-

Add assay buffer to the histone-coated wells.

-

Add serial dilutions of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL or the positive control.

-

Add PARP-1 enzyme to each well.

-

Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unincorporated NAD⁺.

-

Add Streptavidin-HRP and incubate for 1 hour.

-

Wash the plate and add the chemiluminescent substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of PARP-1 inhibition and determine the IC₅₀ value.

Evaluation of Anti-inflammatory Activity

The following protocols can be used to assess the potential anti-inflammatory effects of the compound.[17][18][19][20][21]

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Objective: To evaluate the anti-inflammatory activity of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL by measuring the inhibition of heat-induced albumin denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin (5% w/v)

-

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL stock solution

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound or standard drug.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Assessment of Central Nervous System Activity

Preliminary assessment of CNS activity can be performed using in vivo models.[22][23][24][25]

This test is used to evaluate general locomotor activity and anxiety-like behavior.

Objective: To assess the effect of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL on spontaneous motor activity and exploratory behavior in mice.

Materials:

-

Male C57BL/6 mice

-

Open field apparatus (a square arena with walls)

-

Video tracking software

-

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL solution for injection (e.g., in saline with a co-solvent)

-

Vehicle control

Procedure:

-

Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

-

After a specific pre-treatment time (e.g., 30 minutes), place each mouse individually in the center of the open field arena.

-

Record the activity of the mouse for 10-15 minutes using the video tracking software.

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Compare the results between the treated and control groups to identify any stimulant, sedative, or anxiolytic/anxiogenic effects.

Preliminary ADMET Profiling

An early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug candidate.[26][27][28][29][30]

Caption: Components of a preliminary ADMET profile for the target compound.

Based on its structure, the following preliminary ADMET characteristics can be anticipated:

-

Absorption: With a predicted LogP of around 1.9 and a TPSA of 29.5 Ų, good passive oral absorption is likely.

-

Distribution: The compound's moderate lipophilicity suggests it may distribute into tissues. As mentioned, blood-brain barrier penetration is a possibility that requires experimental verification.

-

Metabolism: The phenolic hydroxyl group is a likely site for Phase II metabolism (glucuronidation or sulfation). The aliphatic portion of the ring system may be susceptible to Phase I oxidation by cytochrome P450 enzymes.

-

Toxicity: The phenolic moiety could potentially be oxidized to a reactive quinone species, a common toxicity concern that would need to be evaluated.

Conclusion and Future Directions

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL represents a promising, yet largely unexplored, chemical entity. This guide has laid out a scientifically-grounded, hypothesis-driven framework for its investigation. By leveraging the known biological activities of structurally related compounds, we have proposed potential therapeutic applications in oncology, inflammation, and neuroscience. The detailed experimental protocols provided herein offer a clear path forward for researchers to systematically evaluate these hypotheses. The journey from a novel molecule to a therapeutic agent is long and challenging, but the foundational work outlined in this guide provides the essential first steps for unlocking the potential of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL. The next critical steps will be the synthesis of the compound and the initiation of the proposed in vitro and in vivo screening cascades. Positive results from these initial studies would warrant further investigation into structure-activity relationships through the synthesis and testing of analogues, as well as more comprehensive preclinical development.

References

-

PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. Retrieved from [Link]

- Al-Ostath, A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Ethnopharmacology, 305, 116098.

-

PrepChem. (n.d.). Synthesis of 2,3,4,5-tetrahydro-1-benzoxepin. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. Retrieved from [Link]

- Babu, D., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Pharmaceutical Sciences and Research, 12(1), 1-8.

- Patil, S. P., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics, 13(1), 104-111.

- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.

- Zang, T., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101755.

-

Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]

- Pratama, M. R. F., Poerwono, H., & Siswodiharjo, S. (2019). ADMET properties of novel 5-O-benzoylpinostrobin derivatives. Journal of Applied Pharmaceutical Science, 9(12), 65-71.

-

Pratama, M. R. F., Poerwono, H., & Siswodiharjo, S. (2019). ADMET properties of novel 5-O-benzoylpinostrobin derivatives. ResearchGate. Retrieved from [Link]

- Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

- Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. International Journal of Pharmaceutical Sciences and Research, 2(7), 1844.

-

ResearchGate. (n.d.). Evaluation of CNS Activity by Various Methods. Retrieved from [Link]

-

SwissADME. (n.d.). SwissADME. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Fingerprint. (n.d.). ADMET properties of novel 5-O-benzoylpinostrobin derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives as Conformationally Restricted Analogues of Cyclamenaldehyde-Type Compounds and as Intermediates for Highly Odor-Active Homologues. Retrieved from [Link]

- Szymańska, E., et al. (2019). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)

- Belmimoun, A., et al. (2023). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 28(14), 5439.

-

ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

- ASM Journals. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(10), e00535-23.

- Neufeld, C., & Opatz, T. (2019). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 51(12), 2415-2432.

- Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS chemical neuroscience, 1(6), 435–449.

- Gunathilake, K., & Loku, G. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 143-152.

- Ordon, A., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Pharmaceuticals, 15(7), 868.

- Google Patents. (n.d.). US6541193B2 - Screening the activity of drugs for central nervous system (CNS).

-

BPS Bioscience. (n.d.). Assay Strategies to Evaluate Potency and Selectivity of Next-Generation PARP Inhibitors. Retrieved from [Link]

-

IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link]

-

Pharmatest Services. (n.d.). In vitro assays. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | 32337-93-2 [chemicalbook.com]

- 4. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aurorabiomed.com [aurorabiomed.com]

- 7. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. itmedicalteam.pl [itmedicalteam.pl]

- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 11. noblelifesci.com [noblelifesci.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. atcc.org [atcc.org]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journalajrb.com [journalajrb.com]

- 19. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. US6541193B2 - Screening the activity of drugs for central nervous system (CNS) - Google Patents [patents.google.com]

- 26. ADMET properties of novel 5-O-benzoylpinostrobin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. scholar.unair.ac.id [scholar.unair.ac.id]

- 30. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol: A Hypothesis-Driven Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2,3,4,5-tetrahydro-1-benzoxepin-7-ol presents a compelling scaffold for medicinal chemistry, yet its mechanism of action remains largely unexplored in publicly available literature. This technical guide moves beyond a conventional review of established facts to offer a hypothesis-driven framework for elucidating the pharmacological activity of this molecule. By leveraging principles of bioisosterism and analyzing the known mechanisms of structurally related compounds, we propose several plausible biological targets and pathways. This document is intended to serve as a roadmap for researchers, providing not only theoretical frameworks but also detailed, actionable experimental protocols to systematically investigate these hypotheses. Our approach is grounded in scientific integrity, with each proposed step designed to yield self-validating data.

Introduction: The Subject of Inquiry and the Scientific Challenge

2,3,4,5-Tetrahydro-1-benzoxepin-7-ol is a heterocyclic compound featuring a fused benzene ring and a seven-membered oxepine ring, with a hydroxyl group at the 7-position. This phenolic moiety is a well-known pharmacophore, suggesting a range of potential biological activities. However, a significant challenge in the study of this specific molecule is the current absence of published research detailing its biological targets and mechanism of action.

This guide, therefore, adopts a proactive, investigative stance. Instead of merely summarizing what is known, we aim to illuminate the path toward discovery. We will dissect the structure of 2,3,4,5-tetrahydro-1-benzoxepin-7-ol and, by analogy with structurally similar molecules, formulate several testable hypotheses regarding its pharmacological action.

The Core Structure:

Caption: Chemical structure of 2,3,4,5-tetrahydro-1-benzoxepin-7-ol.

Hypothesis I: Modulation of G-Protein Coupled Receptors (GPCRs)

Rationale: The tetrahydro-benzoxepine scaffold is a bioisostere of the well-studied tetrahydro-benzazepine core, which is present in numerous GPCR ligands. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, mimicking the interactions of endogenous neurotransmitters like serotonin and dopamine with their respective receptors.

Potential Targets:

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): Many psychoactive compounds with similar structures modulate these receptors.

-

Dopamine Receptors (e.g., D2, D3): Antipsychotic and antidepressant drugs often target these receptors.

-

Adrenergic Receptors (e.g., α1, α2, β1, β2): Cardiovascular and central nervous system effects are often mediated through these receptors.

Experimental Workflow for GPCR Target Validation

Caption: Experimental workflow for GPCR target identification and validation.

Detailed Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of 2,3,4,5-tetrahydro-1-benzoxepin-7-ol for a panel of GPCRs.

-

Materials:

-

Membrane preparations from cells expressing the target receptors.

-

Radiolabeled ligands specific for each receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).

-

2,3,4,5-tetrahydro-1-benzoxepin-7-ol stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 2,3,4,5-tetrahydro-1-benzoxepin-7-ol.

-

In each well of the 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), a known unlabeled ligand at a high concentration (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Hypothetical Data Summary:

| Receptor Target | Ki (nM) |

| 5-HT1A | 75 |

| 5-HT2A | 250 |

| D2 | > 10,000 |

| α1-adrenergic | 800 |

| β2-adrenergic | > 10,000 |

Hypothesis II: Enzyme Inhibition

Rationale: Phenolic compounds are known to interact with the active sites of various enzymes. The hydroxyl group can participate in hydrogen bonding with amino acid residues, and the aromatic ring can engage in π-π stacking interactions.

Potential Targets:

-

Monoamine Oxidase (MAO-A and MAO-B): Inhibition of MAO is a common mechanism for antidepressants.

-

Cyclooxygenase (COX-1 and COX-2): Non-steroidal anti-inflammatory drugs (NSAIDs) often contain phenolic moieties and act by inhibiting COX enzymes.

-

Phosphodiesterases (PDEs): These enzymes are involved in various signaling pathways, and their inhibition can have a wide range of therapeutic effects.

Signaling Pathway: Enzyme Inhibition

Caption: A simplified diagram of competitive enzyme inhibition.

Detailed Protocol: In Vitro MAO-A Inhibition Assay

-

Objective: To determine the IC50 of 2,3,4,5-tetrahydro-1-benzoxepin-7-ol for the enzyme MAO-A.

-

Materials:

-

Recombinant human MAO-A.

-

Kynuramine (a fluorogenic substrate for MAO-A).

-

Clorgyline (a known MAO-A inhibitor, for positive control).

-

2,3,4,5-tetrahydro-1-benzoxepin-7-ol.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

96-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

Add MAO-A enzyme and the test compound (or control) to the wells of the 96-well plate.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Hypothesis III: Antioxidant and Radical Scavenging Activity

Rationale: The phenolic hydroxyl group is a classic structural feature responsible for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This is a general mechanism that should be investigated for any novel phenolic compound.[1][2]

Mechanism: Radical Scavenging by a Phenolic Compound

Caption: The process of free radical termination by a phenolic antioxidant.

Detailed Protocol: DPPH Radical Scavenging Assay

-

Objective: To evaluate the free radical scavenging capacity of 2,3,4,5-tetrahydro-1-benzoxepin-7-ol.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

2,3,4,5-tetrahydro-1-benzoxepin-7-ol.

-

Ascorbic acid or Trolox (for positive control).

-

Methanol.

-

96-well plates.

-

UV-Vis spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

Add a fixed volume of the DPPH solution to each well.

-

Add the test compound, control, or methanol (for blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

-

Data Analysis:

-

The scavenging activity is calculated as: % Scavenging = [ (Ablank - Asample) / Ablank ] * 100, where Ablank is the absorbance of the DPPH solution with methanol, and Asample is the absorbance of the DPPH solution with the test compound or control.

-

Plot the percentage of scavenging activity against the log concentration of the test compound to determine the EC50 (the concentration required to scavenge 50% of the DPPH radicals).

-

Conclusion and Future Directions

The elucidation of the mechanism of action for a novel compound is a cornerstone of drug discovery and development. For 2,3,4,5-tetrahydro-1-benzoxepin-7-ol, the journey begins with a hypothesis-driven exploration. The frameworks and protocols detailed in this guide provide a systematic and scientifically rigorous approach to uncovering its pharmacological profile.

Initial investigations should focus on broad screening across GPCRs and common enzyme targets, as well as an assessment of its antioxidant potential. Positive "hits" from these initial screens will then dictate more focused subsequent studies, including selectivity profiling, investigation of downstream signaling pathways, and eventual in vivo studies to correlate molecular mechanisms with physiological effects. Through this structured inquiry, the therapeutic potential of this enigmatic compound can be systematically unveiled.

References

-

Díaz-Gavilán, M., et al. (2008). Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. Bioorganic & Medicinal Chemistry Letters, 18(4), 1457-1460. [Link]

-

Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. [Link]

-

Guan, L. P., et al. (2011). Synthesis and anticonvulsant activity of 7-alkoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones. Archives of Pharmacal Research, 34(7), 1069-1076. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897. [Link]

-

Al-Harrasi, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(10), 6889–6911. [Link]

-

Brown, J. R., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]

-

Waring, M. J. (2012). An introduction to bioisosteres. Methods and Principles in Medicinal Chemistry. [Link]

-

Zeb, A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry, 44(9), e13394. [Link]

Sources

The 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol Scaffold: Synthetic Architectures and SERM Pharmacophores

Executive Summary

2,3,4,5-Tetrahydro-1-benzoxepin-7-ol (CAS: 32337-93-2) represents a critical pharmacophoric scaffold in modern medicinal chemistry, particularly in the development of Selective Estrogen Receptor Modulators (SERMs) . Structurally, it consists of a seven-membered oxepine ring fused to a benzene ring, with a phenolic hydroxyl group at the 7-position.

This specific isomer is chemically significant because it mimics the A-ring of 17

This technical guide synthesizes the primary synthetic routes, structure-activity relationships (SAR), and experimental protocols for researchers utilizing this scaffold.

Chemical Architecture & Therapeutic Logic

The Pharmacophore Mimicry

The 7-hydroxy-benzoxepin motif is not merely a random heterocycle; it is a "privileged structure" designed to mimic the phenolic A-ring of steroidal estrogens.

-

Estradiol Homology: The C3-hydroxyl of estradiol is the primary hydrogen bond donor to Glu353 and Arg394 in the ER binding pocket. In 2,3,4,5-tetrahydro-1-benzoxepin-7-ol, the 7-OH group occupies an identical spatial vector, facilitating high-affinity binding.

-

Conformational Lock: The seven-membered ring forces the alkyl side chain into a specific puckered conformation (often a chair-like or twist-boat geometry), which can be exploited to project side chains into the receptor's "anti-estrogenic" pocket (helix 12 displacement).

Natural Product Context

The scaffold also appears in nature, most notably in the Heliannuols (e.g., Heliannuol D), allelochemicals isolated from Helianthus annuus (sunflower). These sesquiterpenes exhibit phytotoxic activity, suggesting that the benzoxepin core possesses inherent biological reactivity beyond mammalian receptor modulation.

Synthetic Pathways[1][2]

The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-7-ol generally proceeds via the formation of the ether linkage followed by ring closure.

Pathway A: The Friedel-Crafts Cyclization Route (Classical)

This is the most robust method for scale-up. It involves the formation of a phenoxybutyric acid derivative followed by intramolecular cyclization.

-

Etherification: Resorcinol (or 3-methoxyphenol) is alkylated with

-butyrolactone or ethyl 4-bromobutyrate. -

Cyclization: The resulting acid is cyclized using Polyphosphoric Acid (PPA) or Eaton's Reagent to form the 1-benzoxepin-5(2H)-one .

-

Reduction: The ketone at the 5-position is removed via Clemmensen reduction (Zn/Hg, HCl) or Wolff-Kishner reduction to yield the fully saturated tetrahydro core.

-

Deprotection: If a methoxy group was used, BBr

is employed to reveal the 7-OH.

Pathway B: Ring-Closing Metathesis (RCM)

For highly substituted derivatives, RCM is preferred.

-

Precursor Assembly: O-alkylation of a substituted phenol with an alkenyl chain, followed by ortho-allylation.

-

Metathesis: Grubbs' II catalyst closes the 7-membered ring.

-

Hydrogenation: Pd/C reduction saturates the alkene to the tetrahydro form.

Visualization of Synthetic Logic[1]

The following diagram illustrates the primary "Pathway A" used in industrial and large-scale academic preparations.

Figure 1: Step-wise synthetic pathway from resorcinol derivatives to the target benzoxepin-7-ol scaffold.

Experimental Protocol: Synthesis of 7-Hydroxy-2,3,4,5-Tetrahydro-1-Benzoxepin[8]

Scope: This protocol describes the synthesis starting from 3-methoxyphenol, utilizing the Friedel-Crafts cyclization method.

Phase 1: Formation of the Phenoxy Acid

-

Reagents: 3-Methoxyphenol (12.4 g, 0.1 mol), Ethyl 4-bromobutyrate (21.5 g, 0.11 mol), K

CO -

Procedure:

-

Dissolve 3-methoxyphenol in acetone. Add K

CO -

Add ethyl 4-bromobutyrate dropwise. Reflux for 12 hours.

-

Filter salts, concentrate filtrate. Hydrolyze the ester using NaOH (10% aq, 100 mL) at reflux for 2 hours.

-

Acidify with HCl to precipitate 4-(3-methoxyphenoxy)butanoic acid . Recrystallize from ethanol.

-

Phase 2: Cyclization to Benzoxepin-5-one

-

Reagents: Precursor Acid (10 g), Polyphosphoric Acid (PPA, 100 g).

-

Procedure:

-

Heat PPA to 70°C. Add the phenoxy acid portion-wise with vigorous stirring.

-

Maintain temperature at 80-90°C for 3 hours (Monitor by TLC; disappearance of acid).

-

Quench: Pour the hot syrup onto 500g of crushed ice/water. Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash organic layer with NaHCO

, brine, dry over MgSO

-

Phase 3: Reduction to Tetrahydro-Benzoxepin

-

Reagents: Ketone intermediate (5 g), Hydrazine hydrate (80%, 5 mL), KOH (4 g), Diethylene glycol (30 mL).

-

Procedure (Wolff-Kishner):

-

Combine all reagents. Heat to 120°C for 2 hours to form the hydrazone.

-

Raise temperature to 190-200°C to distill off water and excess hydrazine. Reflux for 4 hours.

-

Cool, dilute with water, extract with ether.

-

Yields: 7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin .

-

Phase 4: Demethylation (The Critical Step)

-

Reagents: Methoxy-benzoxepin (2 g), BBr

(1M in DCM, 3 eq), Anhydrous DCM (50 mL). -

Procedure:

-

Cool solution of methoxy-benzoxepin in DCM to -78°C under Argon.

-

Add BBr

dropwise (Exothermic!). -

Warm to Room Temperature (RT) and stir overnight.

-

Quench: Cool to 0°C, add MeOH dropwise. Partition with water.[1][2]

-

Isolation: Dry organic layer, concentrate.[2] Purify via silica gel chromatography (Hexane/EtOAc 7:3).

-

Product: White crystalline solid or viscous oil (2,3,4,5-Tetrahydro-1-benzoxepin-7-ol ).

-

Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinity of Benzoxepin derivatives compared to standard SERMs.

| Compound | Structure Note | ER | ER | Mechanism |

| 17 | Native Ligand | 100 | 100 | Agonist |

| Benzoxepin-7-ol | Core Scaffold | ~2 - 5 | ~5 - 10 | Weak Agonist |

| Analog A | 7-OH, 4-phenyl substituted | 85 | 60 | Antagonist (SERM) |

| Analog B | 7-OH, 3,3-dimethyl | 15 | 25 | Partial Agonist |

| Tamoxifen | Triphenylethylene | 4 | 5 | Antagonist |

*RBA = Relative Binding Affinity (normalized to Estradiol = 100). Note: The unsubstituted core (Benzoxepin-7-ol) has modest affinity. High affinity is achieved by adding bulky groups (phenyl, acrylic acid) at positions 3, 4, or 5 to mimic the C/D rings of steroids.

Mechanism of Action Diagram

The benzoxepin scaffold functions by competing for the ligand-binding pocket. The diagram below details the molecular interactions.

Figure 2: Molecular interactions between the Benzoxepin-7-ol scaffold and the Estrogen Receptor Ligand Binding Domain.

References

-

Lloyd, D. G., et al. (2007). Benzoxepin-derived estrogen receptor modulators: a novel molecular scaffold for the estrogen receptor.[3] Journal of Medicinal Chemistry.[4] Link

-

Mulligan, J. M., et al. (2017). Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER)

and ER -

ChemicalBook. (2023). 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol Product Properties and Safety Data.Link

- Macias, F. A., et al. (1999). Heliannuols, Novel Sesquiterpenes with Allelopathic Potential from Sunflower. Journal of Organic Chemistry. (Contextualizing the natural occurrence of the benzoxepin core).

-

PubChem. (2025).[5] Compound Summary: (+)-Heliannuol D.[5][6][7] National Library of Medicine.[5] Link[5]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Benzoxepin-derived estrogen receptor modulators: a novel molecular scaffold for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Heliannuol D | C15H22O3 | CID 11436638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. heliannuol D, 161730-09-2 [thegoodscentscompany.com]

- 7. Showing Compound Heliannuol D (FDB013773) - FooDB [foodb.ca]

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL (CAS No. 32337-93-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug development, offering insights into the nuanced characteristics of this heterocyclic compound.

Introduction and Significance

2,3,4,5-Tetrahydro-1-benzoxepin-7-OL belongs to the benzoxepine class of compounds, which are characterized by a benzene ring fused to a seven-membered oxepine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While specific research on the 7-hydroxy substituted variant is limited, the broader family of benzoxepines and related benzazepines has demonstrated a wide range of pharmacological activities, including potential as anticonvulsants, anticancer agents, and as ligands for neurological receptors.[1] The tetrahydro-1-benzoxepin scaffold serves as a versatile template for the design of novel therapeutic agents, and the introduction of a hydroxyl group at the 7-position offers a key point for further functionalization and modulation of its physicochemical and biological properties.

This guide will delve into the known and predicted properties of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL, provide a detailed, rationalized synthetic protocol, and discuss its potential applications based on the activities of structurally related compounds.

Chemical Structure and Physicochemical Properties

The fundamental structure of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL consists of a fully saturated seven-membered oxepine ring fused to a benzene ring, with a hydroxyl substituent at the 7-position of the aromatic ring.

Molecular Structure:

Caption: Chemical structure of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL.

Physicochemical Data Summary:

| Property | Value (for 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol) | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.2 g/mol | [2] |

| Monoisotopic Mass | 164.083729621 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| XLogP3-AA | 1.9 | |

| Complexity | 147 | [2] |

| Heavy Atom Count | 12 | [2] |

Proposed Synthesis Protocol

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL can be approached through a multi-step pathway starting from a commercially available substituted phenol. The following protocol is a proposed route, drawing upon established methodologies for the formation of the tetrahydro-1-benzoxepin core and subsequent functionalization.

Synthetic Workflow Diagram:

Caption: Proposed three-step synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL.

Step-by-Step Methodology:

Step 1: Synthesis of 4-(3-methoxyphenoxy)butan-1-ol

-

Rationale: This initial step involves the Williamson ether synthesis to attach the four-carbon chain, which will form the saturated portion of the oxepine ring, to the phenolic oxygen of the starting material. 3-Methoxyphenol is chosen to direct the subsequent cyclization to the desired position and to allow for a final deprotection step to reveal the target hydroxyl group.

-

Procedure:

-

To a solution of 3-methoxyphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

-

To this suspension, add 4-chlorobutan-1-ol (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(3-methoxyphenoxy)butan-1-ol.

-

Step 2: Synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepine

-

Rationale: This step utilizes an intramolecular Friedel-Crafts type reaction to form the seven-membered oxepine ring. Polyphosphoric acid (PPA) is a common and effective reagent for promoting such cyclizations. The methoxy group on the aromatic ring activates it towards electrophilic substitution.

-

Procedure:

-

To polyphosphoric acid (10 times the weight of the starting material) preheated to 80-90°C, add 4-(3-methoxyphenoxy)butan-1-ol (1 equivalent) slowly with vigorous stirring.

-

After the addition is complete, continue stirring at this temperature for 2-3 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting oil by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford 7-methoxy-2,3,4,5-tetrahydro-1-benzoxepine.

-

Step 3: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

-

Rationale: The final step involves the demethylation of the methoxy group to yield the desired phenolic hydroxyl group. Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers.

-

Procedure:

-

Dissolve 7-methoxy-2,3,4,5-tetrahydro-1-benzoxepine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add a solution of boron tribromide (1.2 equivalents) in DCM dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully adding methanol at 0°C.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL.

-

Analytical Characterization

The structural confirmation of the synthesized 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the tetrahydrooxepine ring. The splitting patterns of the aromatic protons would confirm the 1,2,4-trisubstitution pattern on the benzene ring.

-

¹³C NMR would display the corresponding signals for all unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the seven-membered ring, and the carbon bearing the hydroxyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage and C-H stretching bands for the aromatic and aliphatic moieties would also be present.

Potential Applications and Future Directions

While the specific biological activities of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL have not been extensively reported, the broader class of benzoxepine derivatives has shown promise in several therapeutic areas. Structurally related compounds have been investigated for their anticonvulsant, anti-inflammatory, and anticancer properties.[3] The presence of the phenolic hydroxyl group in the 7-position provides a handle for the synthesis of a library of derivatives through esterification, etherification, or other modifications. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of potential biological activities.

Future research could focus on:

-

Pharmacological Screening: Evaluating the compound and its derivatives for activity in a range of biological assays, including those for CNS disorders, inflammation, and cancer.

-

Computational Modeling: Utilizing molecular docking and other computational tools to predict potential biological targets and to guide the design of more potent and selective analogs.

-

Development of Novel Synthetic Routes: Exploring alternative and more efficient synthetic strategies to access this and related compounds.

Safety and Handling

As with any chemical compound, 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier once the compound is synthesized or procured.

References

-

Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. ResearchGate. Available at: [Link]

-

Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[4]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. Available at: [Link]

Sources

- 1. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of Tetrahydro-benzoxepinols: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the burgeoning therapeutic potential of tetrahydro-benzoxepinols, a class of heterocyclic compounds showing promise in medicinal chemistry. While direct research on tetrahydro-benzoxepinols is emerging, this document synthesizes current knowledge, drawing insights from structurally related benzoxepine and tetrahydro-benzoxazepine analogs to illuminate a path forward for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and therapeutic prospects of this scaffold, offering both a theoretical framework and practical methodologies for its investigation.

The Tetrahydro-benzoxepine Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered oxepine ring fused to a benzene ring, and specifically its saturated tetrahydro-benzoxepine core, represents a "privileged scaffold" in drug discovery. This assertion is rooted in the demonstrated broad-spectrum biological activities of analogous heterocyclic systems, including anticancer, anti-inflammatory, and neuroprotective effects. The three-dimensional architecture of the tetrahydro-benzoxepine core allows for diverse substituent placement, enabling fine-tuning of physicochemical properties and target engagement.

Our rationale for focusing on this scaffold is twofold. Firstly, the incorporation of an oxygen atom in the seven-membered ring introduces a potential hydrogen bond acceptor and modulates the overall polarity and metabolic stability of the molecule compared to its carbocyclic or nitrogen-containing counterparts. Secondly, the "tetrahydro-" component imparts conformational flexibility, which can be crucial for optimal binding to biological targets.

Synthetic Strategies for the Tetrahydro-benzoxepine Core

The construction of the tetrahydro-benzoxepine skeleton is a key step in exploring its therapeutic potential. While various synthetic routes can be envisioned, a common and effective approach involves intramolecular cyclization reactions. A representative synthetic workflow is outlined below.

Diagram of a Generalized Synthetic Workflow

Caption: A generalized synthetic workflow for obtaining tetrahydro-benzoxepinol analogs.

Detailed Step-by-Step Protocol: A Representative Synthesis

The following protocol outlines a plausible synthetic route to a substituted tetrahydro-benzoxepinol, based on established methodologies for related heterocyclic systems.

Step 1: O-Alkylation of a Substituted Phenol

-

To a solution of the starting substituted phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3, 2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired haloalkene (e.g., 4-bromo-1-butene, 1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the O-alkenylated phenol.

Step 2: Intramolecular Cyclization (e.g., Ring-Closing Metathesis)

-

Dissolve the O-alkenylated phenol (1 equivalent) in a degassed solvent such as dichloromethane (DCM) or toluene.

-

Add a Grubbs' catalyst (e.g., Grubbs' second generation, 1-5 mol%).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the dihydro-benzoxepine derivative.

Step 3: Reduction of the Double Bond

-

Dissolve the dihydro-benzoxepine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst such as palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure.

-

Stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the tetrahydro-benzoxepine core.

Step 4 & 5: Functional Group Interconversion and Derivatization Further modifications, such as the introduction of hydroxyl groups (if not already present in the starting phenol) or other functional moieties, can be achieved using standard organic chemistry transformations to generate a library of tetrahydro-benzoxepinol analogs for biological screening.

Therapeutic Potential and Biological Activities

Based on the biological activities of structurally similar benzoxepine and tetrahydro-benzoxazepine derivatives, tetrahydro-benzoxepinols are anticipated to exhibit therapeutic potential in several key areas.

Anticancer Activity